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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Solid-State Structures of 2-Bromo-4-fluorobenzoic Acid Derivatives and Related

Compounds.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for

derivatives of 2-bromo-4-fluorobenzoic acid. Understanding the three-dimensional structure

of these molecules is paramount for rational drug design and the development of new

materials, as the spatial arrangement of atoms dictates their physical, chemical, and biological

properties. This document summarizes key crystallographic parameters, details the

experimental protocols for their determination, and offers a visual representation of the

experimental workflow.

Crystallographic Data Comparison
The following tables present a summary of the crystallographic data for a derivative of 2-
bromo-4-fluorobenzoic acid, 4-fluoro-2-(phenylamino)benzoic acid, and a closely related

compound, 2-bromo-4-chlorobenzoic acid. This comparative data allows for an assessment of

the impact of substituent changes on the crystal packing and molecular geometry.
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Compound

4-Fluoro-2-

(phenylamino)benzoic

acid[1][2][3][4]

2-Bromo-4-chlorobenzoic

acid[5]

Molecular Formula C₁₃H₁₀FNO₂ C₇H₄BrClO₂

Formula Weight 231.23 235.46

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P 1 2₁/n 1

a (Å) 11.2319 (7) 7.2271

b (Å) 10.3752 (7) 8.9480

c (Å) 18.9950 (13) 12.1887

α (°) 90 90

β (°) 106.903 (6) 105.819

γ (°) 90 90

Volume (Å³) 2115.3 (2) -

Z 8 4

Calculated Density (g/cm³) 1.452 -

R-factor (%) - 6.18

Experimental Protocols
The determination of the crystal structures presented in this guide involves three key stages:

synthesis, crystallization, and single-crystal X-ray diffraction analysis. The following protocols

provide a detailed methodology for each stage.

Synthesis of 4-Fluoro-2-(phenylamino)benzoic acid[1][2]
This derivative is synthesized via an Ullmann condensation reaction.

Reactants: 2-bromo-4-fluorobenzoic acid and aniline are used as the starting materials.
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Catalyst: A copper catalyst is employed to facilitate the coupling reaction.

Reaction Conditions: The reaction is carried out at a temperature of 403 K.

Purification: The crude product is purified using column chromatography to yield the final

compound.

Crystallization[1][2]
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Solvent Selection: A suitable solvent is chosen to dissolve the synthesized compound. For 4-

fluoro-2-(phenylamino)benzoic acid, acetone was found to be an effective solvent.[1][2]

Crystal Growth: Single crystals are grown by the slow evaporation of the solvent from the

saturated solution at room temperature. This slow process allows for the formation of well-

ordered crystals.

Single-Crystal X-ray Diffraction Analysis[6]
The final stage involves the analysis of the grown crystals using a single-crystal X-ray

diffractometer.

Crystal Mounting: A suitable single crystal is carefully selected and mounted on the

goniometer head of the diffractometer.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting

diffraction pattern is collected by a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The crystal structure is then solved using direct

methods and refined to obtain the final atomic coordinates and molecular geometry.

Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial

synthesis of the target compound to the final analysis of its crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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